molecular formula C8H12O2 B6201578 1-methyl-2-oxabicyclo[2.2.2]octan-3-one CAS No. 59498-98-5

1-methyl-2-oxabicyclo[2.2.2]octan-3-one

Cat. No.: B6201578
CAS No.: 59498-98-5
M. Wt: 140.2
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Description

1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with the molecular formula C8H12O2. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring. It is often used in polymer science and organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through various methods, including ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. One common method involves the use of n-butyl lithium (n-BuLi) or trifluoromethanesulfonic acid (TfOH) as catalysts in the presence of benzyl alcohol . Another method involves the use of sodium methoxide (MeONa) or organic superbases, which can lead to different stereochemical outcomes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ring-opening polymerization processes. These processes are carefully controlled to ensure the desired stereochemistry and polymer properties. The use of high-purity reagents and precise reaction conditions is crucial for achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the lactone ring into other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization. This process is initiated by catalysts such as n-butyl lithium or trifluoromethanesulfonic acid, which open the oxirane ring and allow the formation of polymer chains . The stereochemistry of the resulting polymers can be controlled by varying the reaction conditions, leading to materials with different properties.

Comparison with Similar Compounds

1-methyl-2-oxabicyclo[2.2.2]octan-3-one is unique due to its bicyclic structure and reactivity. Similar compounds include:

These compounds share some reactivity and applications but differ in their specific properties and uses.

Properties

CAS No.

59498-98-5

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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